molecular formula C8H9NO2S B1442180 2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid CAS No. 1190391-79-7

2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid

Cat. No.: B1442180
CAS No.: 1190391-79-7
M. Wt: 183.23 g/mol
InChI Key: LXTQNZVLBRIKML-UHFFFAOYSA-N
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Description

“2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1190391-79-7 . It has a molecular weight of 183.23 . The IUPAC name for this compound is 2-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO2S/c1-4-9-7-5(8(10)11)2-3-6(7)12-4/h5H,2-3H2,1H3,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a brown solid . The storage temperature for this compound is 0-5 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of arylidene derivatives, including the 5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid, were synthesized and characterized using various techniques like NMR, IR, and mass spectroscopy. The compounds showcased promising antimicrobial and antifungal activities, with certain derivatives exhibiting strong antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus. This suggests the potential of these derivatives in drug discovery and development (Kathiravan, Venugopal, & Muthukumaran, 2017).

Design Mimics of Protein Secondary Structures

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) are recognized as constrained heterocyclic γ-amino acids built around a thiazole ring. They are valuable as mimics of protein secondary structures such as helices, β-sheets, turns, and β-hairpins. A versatile chemical route to orthogonally protected ATCs has been reported, demonstrating the potential of these compounds in the design of protein structure mimics (Mathieu et al., 2015).

Development of New Building Blocks in Drug Discovery

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been described, highlighting the versatility of these compounds as building blocks in drug discovery. The study elaborates on the methods used to prepare these compounds and the possibility of substituting at various positions on the molecule, emphasizing their potential application in ligand design for target-specific drug discovery (Durcik et al., 2020).

Investigation of Crystal Structures

Research has been conducted on the crystal structure of compounds involving thiazole carboxylic acid, such as febuxostat-acetic acid. The study provides insights into the molecular alignment and interactions within the crystal, such as hydrogen bonding and π–π stacking. This information is crucial for understanding the physical properties of the compound and its potential applications in material science and pharmaceuticals (Wu, Hu, Gu, & Tang, 2015).

Safety and Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care and use appropriate safety measures.

Properties

IUPAC Name

2-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-4-9-7-5(8(10)11)2-3-6(7)12-4/h5H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTQNZVLBRIKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728267
Record name 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190391-79-7
Record name 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 31.5 g (149 mmol) of ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate from step A in a mixture of 450 mL of anhydrous THF and 100 mL of methanol was added a solution of 149 mL of a 1.0 M solution (149 mmol) of lithium hydroxide. The resulting mixture stirred at room temperature for 3 h and then the volatile organics were evaporated in vacuo. The aqueous residue was extracted with Et2O (2×250 ml.) and then acidified to pH=3 with 170 mL of a 1.0 N hydrochloric acid solution. The solution was saturated with solid sodium chloride and then extracted with dichloromethane (3×250 mL). The combined organic layers were dried over magnesium sulfate, filtered and evaporated in vacuo. The crude residue was then triturated with acetonitrile, filtered and dried under vacuum to give the title compound as an off white solid. 1HNMR (500 MHz, CDCl3) δ: 11.75 (br s, 1H), 4.02 (m, 1H), 3.00 (m, 1H), 2.90-2.66 (m, 6H).
Quantity
31.5 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
149 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
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2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
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2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
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2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
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2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
Reactant of Route 6
2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid

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